molecular formula C18H17NO6 B5673130 dimethyl 4'-(acetylamino)-4-hydroxy-2,3-biphenyldicarboxylate

dimethyl 4'-(acetylamino)-4-hydroxy-2,3-biphenyldicarboxylate

Cat. No. B5673130
M. Wt: 343.3 g/mol
InChI Key: CWKFHYNLQGTKJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to dimethyl 4'-(acetylamino)-4-hydroxy-2,3-biphenyldicarboxylate involves catalytic and acetylation reactions. For instance, 4-dimethylaminopyridine has been identified as an effective catalyst in acetylation reactions, significantly enhancing the reaction rate for hydroxy compounds (Connors & Albert, 1973). Additionally, the synthesis and reaction mechanisms involving dimethylamino pyridine derivatives highlight the versatility of these compounds in facilitating various chemical transformations (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to dimethyl 4'-(acetylamino)-4-hydroxy-2,3-biphenyldicarboxylate, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, reveals significant insights. For example, the hydrogen-bonded dimers and the dihedral angles of substituent groups offer a glimpse into the complex molecular architecture of these compounds (Jedrzejas et al., 1995).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds, such as the use of dimethylamino pyridine derivatives as catalysts in acylation reactions, illustrate the chemical versatility and reactivity of these molecules. This is crucial for the development of new synthetic pathways and for understanding the compound's interactions in various chemical environments (Zhihui Liu et al., 2014).

properties

IUPAC Name

dimethyl 3-(4-acetamidophenyl)-6-hydroxybenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-10(20)19-12-6-4-11(5-7-12)13-8-9-14(21)16(18(23)25-3)15(13)17(22)24-2/h4-9,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFHYNLQGTKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=C(C(=C(C=C2)O)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334101
Record name Dimethyl 4'-acetamido-4-hydroxy-2,3-biphenyldicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4'-(acetylamino)-4-hydroxybiphenyl-2,3-dicarboxylate

CAS RN

69836-66-4
Record name Dimethyl 4'-acetamido-4-hydroxy-2,3-biphenyldicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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